molecular formula C16H14Cl2O2 B123619 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid CAS No. 79560-18-2

4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid

Cat. No.: B123619
CAS No.: 79560-18-2
M. Wt: 309.2 g/mol
InChI Key: ZBLZQVJTLMFDCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid (CAS: 79560-18-2) is a synthetic intermediate critical in the production of sertraline hydrochloride, a widely prescribed selective serotonin reuptake inhibitor (SSRI) antidepressant . Structurally, it features a butanoic acid backbone substituted with a phenyl group and a 3,4-dichlorophenyl moiety. This compound is synthesized via a multi-step process involving Friedel-Crafts alkylation and hydrogenation, with key intermediates including 4-(3,4-dichlorophenyl)-4-oxobutanoic acid and gamma-butyrolactone derivatives . Its role in medicinal chemistry stems from its ability to undergo cyclization to form tetralone intermediates, which are further functionalized to yield sertraline .

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O2/c17-14-8-6-12(10-15(14)18)13(7-9-16(19)20)11-4-2-1-3-5-11/h1-6,8,10,13H,7,9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLZQVJTLMFDCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCC(=O)O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70432657
Record name 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79560-18-2
Record name 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid can be achieved through several methods. One common approach involves the reaction of 3,4-dichlorobenzaldehyde with phenylacetic acid in the presence of a base, followed by oxidation to form the desired product. The reaction typically proceeds under mild conditions, such as room temperature, and may require a catalyst to enhance the reaction rate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and purity requirements. Industrial production often employs optimized reaction conditions, including controlled temperature and pressure, to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemical Synthesis and Industrial Applications

4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid serves primarily as an intermediate in the synthesis of pharmaceuticals. One notable application is its role in the production of sertraline , a selective serotonin reuptake inhibitor (SSRI) used to treat depression and anxiety disorders. The compound's structure allows it to interact with serotonin transporters, enhancing its efficacy as an antidepressant .

Research indicates that this compound exhibits various biological activities. Studies have shown its potential anti-inflammatory and antimicrobial properties, making it a candidate for further exploration in therapeutic applications .

Case Study: Systemic Lupus Erythematosus (SLE)

In a study involving a murine model of SLE, treatment with 4-PBA (a related compound) demonstrated significant reductions in autoantibody levels and pro-inflammatory cytokines such as TNF-α. The results suggest that compounds like this compound could influence immune responses and provide therapeutic benefits in autoimmune conditions .

Future Research Directions

Given its structural characteristics and biological interactions, future research may focus on:

  • Derivatives Development : Exploring modifications to enhance efficacy or reduce side effects.
  • Expanded Therapeutic Uses : Investigating potential applications in treating other conditions beyond depression and anxiety.

Table 2: Potential Research Areas for this compound

Research AreaDescription
Antimicrobial ActivityAssessing efficacy against various pathogens.
Anti-inflammatory PropertiesEvaluating effects in models of chronic inflammation.
Drug Design OptimizationModifying structure for improved receptor binding and selectivity.

Mechanism of Action

The mechanism of action of 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

4-(3,4-Dichlorophenyl)-4-oxobutanoic Acid (CAS: Not explicitly listed)

  • Structural Difference: Replaces the phenyl group with a ketone at the 4-position of the butanoic acid chain.
  • Synthesis : Prepared via Friedel-Crafts reaction between 1,2-dichlorobenzene and succinic anhydride under optimized conditions (94% yield at 60°C) .
  • Application : Precursor to gamma-butyrolactone intermediates in sertraline synthesis .

4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic Acid (Compound 3)

  • Structural Difference: Incorporates an antipyrinyl (pyrazolone) moiety at the 2-position of the butanoic acid chain.
  • Synthesis: Reacts 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin in dry benzene (65% yield) .
  • Activity: Serves as a precursor to hydrazone and pyridazinone derivatives with demonstrated antimicrobial properties .

4-(4-Chlorophenyl)-4-oxobutanoic Acid Methyl Ester (CAS: Not explicitly listed)

  • Structural Difference : Substitutes the 3,4-dichlorophenyl group with a 4-chlorophenyl group and replaces the carboxylic acid with a methyl ester.
  • Properties : Increased lipophilicity due to the ester group, enhancing bioavailability compared to the parent acid .

Physicochemical and Functional Comparisons

Compound Key Functional Groups Molecular Weight Key Applications
4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid Phenyl, dichlorophenyl, carboxylic acid ~325.2 g/mol Sertraline synthesis
4-(3,4-Dichlorophenyl)-4-oxobutanoic acid Dichlorophenyl, ketone, carboxylic acid ~261.1 g/mol Intermediate in lactone formation
Compound 3 (antipyrinyl derivative) Antipyrinyl, ketone, carboxylic acid ~432 g/mol Antimicrobial agent precursor
4-(4-Chlorophenyl)-4-oxobutanoic acid methyl ester Chlorophenyl, ketone, ester ~242.7 g/mol Model compound for lipophilic drug design

Biological Activity

4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid is a compound of significant interest due to its diverse biological activities. It serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in the production of the antidepressant sertraline. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C16_{16}H14_{14}Cl2_{2}O2_2
  • Molecular Weight : 305.19 g/mol

The presence of two chlorine atoms on the phenyl ring enhances its lipophilicity and biological activity.

  • Antidepressant Activity :
    • As a precursor to sertraline, this compound plays a crucial role in modulating serotonin levels in the brain. Sertraline is known for its selective serotonin reuptake inhibition (SSRI) properties, which alleviate symptoms of depression and anxiety disorders .
  • Chemical Chaperone Properties :
    • The compound exhibits potential as a chemical chaperone, similar to 4-phenylbutyric acid (4-PBA). It can assist in protein folding within the endoplasmic reticulum (ER), thereby reducing ER stress and preventing apoptosis in various cell types .

Therapeutic Applications

  • Neuroprotective Effects :
    • Research indicates that compounds similar to this compound can protect neuronal cells from stress-induced damage, suggesting potential applications in neurodegenerative diseases.
  • Anti-inflammatory Properties :
    • Studies have shown that this compound may help modulate inflammatory responses, making it a candidate for treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

StudyFindings
Demonstrated the synthesis process for this compound and its application as an intermediate for sertraline production.
Explored the role of 4-PBA in alleviating ER stress and its implications for treating systemic lupus erythematosus (SLE), indicating a similar potential for this compound.
Investigated the effects of 4-PBA on Treg function in lupus models, providing insights into immune modulation that could apply to related compounds.

Q & A

Q. What are the common synthetic routes for 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid, and how are intermediates characterized?

  • Methodological Answer : A key intermediate, 4-(3,4-dichlorophenyl)-4-oxo-2-butenoic acid, is synthesized via condensation of antipyrine derivatives in dry benzene . Subsequent hydrogenation with Pd/C in ethyl acetate yields this compound . Characterization involves spectroscopic techniques (e.g., NMR for structural confirmation) and chromatographic purity assessment (HPLC). For intermediates like acyl chlorides, reactivity with methyl carbamate in hot toluene confirms functional group conversion .

Q. How is the biological activity of derivatives of this compound initially assessed?

  • Methodological Answer : Derivatives such as pyridazinones or hydrazones (e.g., compounds 5a and 5b ) are screened for antimicrobial activity using standardized assays (e.g., broth microdilution for MIC determination) . Dose-response curves and comparison to positive controls (e.g., ciprofloxacin) validate potency. Structural modifications (e.g., halogen substitution) guide structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?

  • Methodological Answer :
  • Catalyst Selection : Pd/C hydrogenation efficiency depends on solvent polarity (e.g., ethyl acetate vs. THF) and H₂ pressure (1–3 atm) .
  • Cyclization : AlCl₃ in CS₂ at reflux achieves >80% yield for ketone-to-naphthalenone conversion .
  • Kinetic Control : Cooling during phenylhydrazine reactions minimizes side products (e.g., over-substitution) .

Q. What strategies resolve contradictions in reported biological activity data for derivatives?

  • Methodological Answer :
  • Reproducibility Checks : Validate assay conditions (e.g., pH, inoculum size) across labs .
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may explain discrepancies.
  • Computational Modeling : Molecular docking (e.g., with bacterial enzyme targets) identifies binding affinity variations due to stereochemistry .

Q. How are mechanistic studies conducted for cyclization reactions involving this compound?

  • Methodological Answer :
  • Intermediate Trapping : Quench reactions at timed intervals to isolate intermediates (e.g., acyl chlorides) for FT-IR analysis .
  • Isotopic Labeling : Use ¹³C-labeled butanoic acid to track carbon migration during AlCl₃-mediated cyclization .
  • In situ NMR monitors reaction progress under controlled temperatures (0°C to 25°C) to identify rate-limiting steps.

Q. What analytical techniques are critical for characterizing stereoisomers of derivatives?

  • Methodological Answer :
  • Chiral HPLC : Resolves enantiomers using cellulose-based columns and polar mobile phases.
  • X-ray Crystallography : Confirms absolute configuration of resolved isomers (e.g., sertraline intermediates) .
  • Circular Dichroism (CD) : Correlates optical activity with stereochemical purity for biologically active derivatives .

Data Contradiction Analysis

Q. How to address conflicting solubility data for this compound in different solvents?

  • Methodological Answer :
  • Solvent Polarity : Test solubility in DMSO (high polarity) vs. ethyl acetate (moderate) using gravimetric analysis.
  • Temperature Gradients : Measure solubility at 25°C vs. 40°C to identify thermodynamic vs. kinetic solubility .
  • Particle Size Analysis : Use dynamic light scattering (DLS) to assess nanocrystalline forms that may artificially inflate solubility values.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid
Reactant of Route 2
4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.